4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid, often involves regiospecific processes. Correct identification of the regioisomer formed is crucial, typically requiring spectroscopic techniques and X-ray analysis for unambiguous determination. Such syntheses make extensive use of hydrogen bonding and can crystallize as mixed solvates, indicating the complexity and specificity of the synthesis process (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized through single-crystal X-ray analysis, which helps in the determination of regioisomers. The presence of Br...Br interactions in the structure suggests intricate molecular arrangements, highlighting the importance of X-ray analysis for understanding the compound's structure (Kumarasinghe, Hruby, & Nichol, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is involved in various synthetic processes. For instance, it reacts with chloroform and NaOH to yield 2-methyl-2-[(1H-pyrazol-3-yl)oxy]-propanoic acids via a dichlorocarbene pathway. This synthesis leads to compounds with potential biological effects, such as protection against shock and thromboembolism, reduction of serum lipids, and improved blood flow (Dorn & Ozegowski, 1998).
Application in Drug Synthesis
It plays a role in the synthesis of complex pharmaceutical compounds. For example, its derivatives are used in the practical synthesis of CCR5 antagonists, valuable in treating specific conditions like HIV (Ikemoto et al., 2005).
Production of Biological Active Compounds
This compound is also key in producing biologically active compounds, such as ortho-Halo-Substituted 4-Aryl-2-Aminobutyric Acids, which have potential applications in various biological activities (Heim-Riether, 2008).
Antimicrobial and Antifungal Activities
It is involved in the synthesis of compounds with notable antimicrobial and antifungal activities. For instance, derivatives of this compound have been tested for their in vitro antibacterial activity against a range of bacteria and fungi, showing promising results (Pundeer et al., 2013).
Structural Studies and Applications
The structural studies of its derivatives, like sulfamoylphenyl-pyrazol derivatives, have revealed complex hydrogen bonding patterns and unique crystalline structures, which can be valuable in understanding molecular interactions and designing new compounds (Kumarasinghe et al., 2009).
Safety and Hazards
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
properties
IUPAC Name |
4-(4-bromo-3-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMWAYCTJGCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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